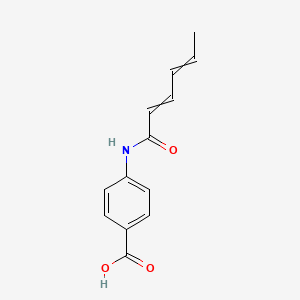

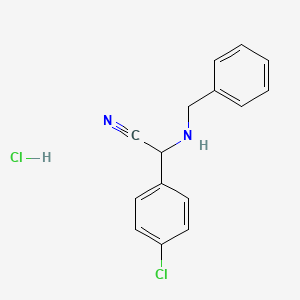

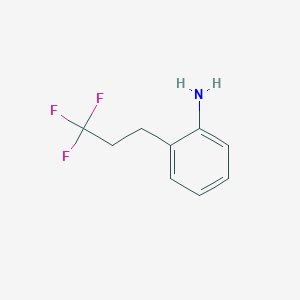

(Z)-N'-cyano-3-fluorobenzene-1-carboximidamide

Übersicht

Beschreibung

This would involve providing a detailed overview of the compound, including its molecular formula, molecular weight, and structural formula. The compound’s IUPAC name would also be included.

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the reactants, conditions, and steps involved in the synthesis process.Molecular Structure Analysis

This would involve analyzing the molecular structure of the compound, including its geometry, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound undergoes, including the reactants, products, and mechanisms of these reactions.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Wissenschaftliche Forschungsanwendungen

N-Heterocyclic Carbene-Catalyzed Nucleophilic Aroylation of Fluorobenzenes

- Research Focus: This study focuses on the use of N-heterocyclic carbene (NHCs) in catalyzing the nucleophilic substitution of fluorobenzenes, where fluoro groups are replaced by aroyl groups derived from aromatic aldehydes. The process is efficient in synthesizing polysubstituted benzophenones from fluorobenzenes and benzaldehydes (Suzuki et al., 2008).

Synthesis and Structure Elucidation of Benzimidazole Derivatives

- Research Focus: This paper reports on the synthesis and spectral identification of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile. It includes X-ray crystallographic studies, which show the molecular structure and intramolecular hydrogen bonding (Özbey et al., 2004).

Donor-Acceptor Fluorophores for Organic Synthesis

- Research Focus: This study describes the use of carbazolyl dicyanobenzene-based donor–acceptor fluorophores as metal-free photoredox catalysts in organic synthesis. These fluorophores are effective in driving C(sp3)–C(sp2) cross-coupling of carboxylic acids and alkyltrifluoroborates with aryl halides (Luo & Zhang, 2016).

Organometallic Chemistry Using Partially Fluorinated Benzenes

- Research Focus: This paper discusses the use of fluorobenzenes like fluorobenzene (FB) and 1,2-difluorobenzene in organometallic chemistry and catalysis. The presence of fluorine reduces the ability to donate π-electron density, making these compounds useful as non-coordinating solvents or ligands in complex reactions (Pike et al., 2017).

Safety And Hazards

This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.

Zukünftige Richtungen

This would involve a discussion of potential future research directions involving the compound, such as potential applications, modifications, or areas of interest for further study.

For a specific compound like “(Z)-N’-cyano-3-fluorobenzene-1-carboximidamide”, you would need to consult the relevant scientific literature or databases for this information. If the compound is novel or not widely studied, it may be necessary to conduct original research to obtain this information. Please consult with a chemistry professional or researcher for more specific guidance.

Eigenschaften

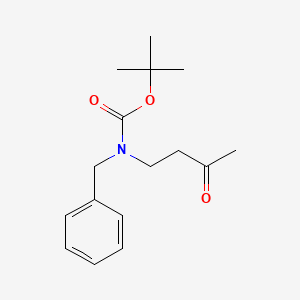

IUPAC Name |

N'-cyano-3-fluorobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3/c9-7-3-1-2-6(4-7)8(11)12-5-10/h1-4H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAARJNIPSQIZHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=NC#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N'-cyano-3-fluorobenzene-1-carboximidamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Isocyanatomethyl)-1-[(methylsulfanyl)methyl]cyclopropane](/img/structure/B1447748.png)

![methyl 2-{[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]amino}acetate hydrochloride](/img/structure/B1447750.png)